Eurycomanol 2-O-beta-D-glucopyranoside
Description
Contextualization within Natural Product Chemistry and Phytochemistry
Natural product chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. Phytochemistry, a sub-discipline of natural product chemistry, focuses specifically on the vast array of chemical compounds produced by plants. Eurycomanol (B128926) 2-O-beta-D-glucopyranoside is a prime example of a phytochemical, being a naturally occurring compound isolated from the roots of the Southeast Asian plant, Eurycoma longifolia Jack of the Simaroubaceae family. medchemexpress.comnih.govnih.gov The plant is a rich source of various bioactive compounds, including canthin-6-one (B41653) alkaloids, β-carboline alkaloids, and various quassinoids. nih.govresearchgate.net
The isolation and characterization of Eurycomanol 2-O-beta-D-glucopyranoside involve a series of sophisticated analytical techniques. These typically begin with the extraction of compounds from the plant material, followed by chromatographic methods to separate the individual components. The definitive structure of the molecule is then determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govnih.gov
Significance as a Quassinoid Glycoside
This compound belongs to the quassinoid class of natural products. researchgate.net Quassinoids are highly oxygenated and structurally complex triterpenoids, primarily found in the Simaroubaceae family of plants. mdpi.com They are known for their characteristically bitter taste and a wide spectrum of biological activities. researchgate.net
The structure of this compound is that of a glycoside, meaning it is composed of a sugar moiety (in this case, a beta-D-glucopyranose unit) attached to a non-sugar aglycone, which is the quassinoid eurycomanol. nih.govresearchgate.net This glycosidic linkage significantly influences the compound's solubility and may affect its biological activity and pharmacokinetic properties. The presence of the sugar unit distinguishes it from its aglycone counterpart, eurycomanol, and other non-glycosylated quassinoids found in Eurycoma longifolia, such as eurycomanone (B114608). mdpi.com
Overview of Current Research Trajectories
Current research on this compound and related quassinoids is multifaceted. One major trajectory involves the continued isolation and structural elucidation of new quassinoids from Eurycoma longifolia and other plant sources. researchgate.netnih.govnih.gov This ongoing search for novel compounds is crucial for discovering new therapeutic leads.
Another significant research avenue is the investigation of the biological activities of these compounds. While much of the research on Eurycoma longifolia has focused on its major quassinoid, eurycomanone, studies are also beginning to delineate the specific activities of other constituents like this compound. researchgate.netmdpi.com For instance, its potential as an anti-malarial agent has been highlighted. medchemexpress.com Comparative studies with other quassinoids are also of interest to understand structure-activity relationships, for example, how the presence or absence of a sugar moiety or other functional groups influences bioactivity. mdpi.com
Furthermore, the development of validated analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the simultaneous analysis of multiple bioactive quassinoids, including this compound, is a key area of research. medchemexpress.com Such methods are essential for the standardization and quality control of herbal extracts containing these compounds.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C26H36O14 | PubChem nih.gov |
| Molecular Weight | 572.6 g/mol | PubChem nih.gov |
| CAS Number | 126260-97-7 | MedChemExpress medchemexpress.com |
| Natural Source | Eurycoma longifolia | MedChemExpress medchemexpress.com, PubChem nih.gov |
Spectroscopic Data for Structural Elucidation
The structure of this compound has been elucidated using a combination of one- and two-dimensional NMR techniques and high-resolution mass spectrometry. nih.gov
| Spectroscopic Technique | Application |
| 1H-NMR | Determines the number and type of protons in the molecule. |
| 13C-NMR | Determines the number and type of carbon atoms. |
| COSY (Correlation Spectroscopy) | Shows which protons are coupled to each other. |
| HMQC (Heteronuclear Multiple Quantum Coherence) | Correlates protons to the carbons they are directly attached to. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range correlations between protons and carbons, helping to piece together the molecular skeleton. |
| HR-ESI-FT-MS (High-Resolution Electrospray Ionization Fourier Transform Mass Spectrometry) | Provides a highly accurate mass measurement, which helps to determine the elemental composition. |
Properties
Molecular Formula |
C26H36O14 |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
(1R,4R,5R,7R,8R,11R,13S,16S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-9-one |
InChI |
InChI=1S/C26H36O14/c1-8-4-11(38-21-16(30)15(29)14(28)12(6-27)39-21)18(32)23(3)10(8)5-13-24-7-37-26(36,22(23)24)17(31)9(2)25(24,35)19(33)20(34)40-13/h4,10-19,21-22,27-33,35-36H,2,5-7H2,1,3H3/t10-,11-,12+,13+,14+,15-,16+,17+,18+,19-,21+,22+,23+,24+,25-,26-/m0/s1 |
InChI Key |
XWUBEYICEUBFTO-ATAJOHBKSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@]4([C@H](C(=O)O3)O)O)O)(OC5)O)C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC1=CC(C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
Origin, Isolation, and Chemotaxonomic Context
Botanical Source: Eurycoma longifolia Jack
Eurycomanol (B128926) 2-O-beta-D-glucopyranoside is a naturally occurring chemical compound isolated from Eurycoma longifolia Jack, a flowering plant belonging to the Simaroubaceae family. medchemexpress.comnih.govnih.gov This plant is a medium-sized, slender shrub or small tree that can grow up to 10 meters tall and is often unbranched. wikipedia.orgtheferns.info The compound is one of many bioactive constituents found within the plant, particularly concentrated in the roots. mdpi.comdrugs.com Eurycoma longifolia is rich in a class of bitter-tasting, degraded triterpenoids known as quassinoids, which are responsible for many of its recognized biological activities. mdpi.comnih.gov Eurycomanol 2-O-beta-D-glucopyranoside is a glycoside derivative of eurycomanol, another major quassinoid present in the plant. nih.govdrugs.com
Eurycoma longifolia is indigenous to the ecosystems of Southeast Asia. researchgate.netnih.gov Its native range includes Indochina (Cambodia, Laos, Malaysia, Myanmar, Thailand, and Vietnam) and Indonesia (specifically the islands of Borneo and Sumatra). wikipedia.org The plant has also been identified in the Philippines. theferns.info It typically grows in the understorey of lowland forests and thrives in acidic, well-drained sandy soil. wikipedia.org
The plant holds significant ethnobotanical importance in the regions where it grows and is known by various local names. In traditional medicine systems across Southeast Asia, different parts of the plant, especially the root, have been used for centuries. wikipedia.orgresearchgate.net Decoctions of the root are traditionally consumed as a tonic. wikipedia.org Ethnobotanical uses include treatments for fever, malaria, and dysentery. wikipedia.orgnih.gov The bark has been used as a vermifuge, and the fruits for treating dysentery. nih.govgbif.org Its reputation in folk medicine has led to its widespread commercialization. researchgate.net
Table 1: Geographical Distribution and Local Names of Eurycoma longifolia
| Country/Region | Local Name(s) |
| Malaysia | Tongkat Ali, Ali's Umbrella, Malaysia ginseng. wikipedia.orgnih.gov |
| Indonesia | Pasak Bumi, Bedara Pahit. researchgate.netnih.gov |
| Vietnam | Cây bách bệnh (tree of 100 maladies). researchgate.netgbif.org |
| Thailand | Ian-don. researchgate.netnih.gov |
| Laos | Tho nan. researchgate.netnih.gov |
| Myanmar | Bittu bark. gbif.org |
Isolation Methodologies from Plant Extracts
The extraction and isolation of this compound is part of the broader process of separating quassinoids from the plant material of Eurycoma longifolia. nih.govnih.gov The process begins with the collection and preparation of the plant parts, most commonly the roots, which are air-dried and powdered. nih.gov
The powdered root material is typically subjected to solvent extraction. nih.gov A common method involves repeated extraction with ethanol (B145695) (e.g., 95% ethanol) at room temperature to create a crude extract. nih.gov This crude extract is then concentrated under a vacuum. Following this, a liquid-liquid partitioning process is employed. The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their solubility. nih.gov The quassinoid compounds, including this compound, are often concentrated in the ethyl acetate or n-butanol fractions. nih.gov
Following initial extraction and partitioning, chromatographic techniques are essential for the enrichment and ultimate purification of this compound from the complex mixture. nih.govnih.gov
Column chromatography is a primary method used for the separation of the fractions obtained from solvent partitioning. nih.gov For instance, the ethyl acetate-soluble fraction can be subjected to silica (B1680970) gel column chromatography. nih.gov A gradient elution system, using solvent mixtures like chloroform-methanol that gradually increase in polarity, is used to separate the components into multiple subfractions. nih.gov
Further purification of these enriched subfractions is achieved using High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC). This technique allows for fine separation and isolation of individual quassinoids. Methods have been developed for the quantification of major quassinoids, including eurycomanone (B114608) and its derivatives like this compound, using HPLC with UV detection, often set around 254 nm. caldic.com The combination of these chromatographic steps allows for the isolation of the pure compound for structural elucidation and further research. nih.govnih.gov
Table 2: General Steps for Isolation of this compound
| Step | Technique | Description |
| 1. Preparation | Drying and Powdering | Roots of E. longifolia are dried and ground to increase surface area for extraction. nih.gov |
| 2. Extraction | Solvent Extraction | Powdered material is repeatedly extracted with a solvent like ethanol. nih.gov |
| 3. Partitioning | Liquid-Liquid Extraction | The crude extract is suspended in water and partitioned with solvents like ethyl acetate and n-butanol. nih.gov |
| 4. Fractionation | Column Chromatography | The active fraction (e.g., ethyl acetate) is separated on a silica gel column using a gradient solvent system. nih.gov |
| 5. Purification | HPLC | High-Performance Liquid Chromatography is used for the final isolation and purification of the target compound. |
Chemotaxonomic Significance of its Occurrence in Eurycoma Genus
The presence of this compound in Eurycoma longifolia is of significant chemotaxonomic relevance. Chemotaxonomy is the classification of plants based on their chemical constituents. The compound belongs to the quassinoid class, which are highly oxygenated triterpenoids considered characteristic marker compounds for the Simaroubaceae family, often referred to as the "Quassia family". nih.gov
The chemical profile of Eurycoma species is dominated by these bitter quassinoids. mdpi.com this compound, along with related compounds like eurycomanone, eurycomanol, and eurycomaoside, forms a distinctive chemical signature for E. longifolia. drugs.comcaldic.comacs.org The specific types and concentrations of these quassinoids can be used to differentiate E. longifolia from other plants and are crucial for the standardization of its extracts. caldic.comnih.gov The structural diversity of quassinoids within the Eurycoma genus, including C19 and C20 types like eurycomanone and eurycomalactone, further aids in the chemical classification and understanding of the genus. nih.govnih.gov Therefore, this compound is not just an isolated molecule but a key piece of the chemical puzzle that defines the identity of Eurycoma longifolia within its genus and the broader Simaroubaceae family.
Preclinical Pharmacological Investigations and Mechanisms
Antimalarial Activities
The compound has demonstrated notable antiplasmodial properties in preclinical studies, showing activity against the primary human malaria parasite, Plasmodium falciparum. thieme-connect.deresearchgate.netnih.gov
Eurycomanol (B128926) 2-O-beta-D-glucopyranoside has been evaluated for its antimalarial activity against Malaysian chloroquine-resistant P. falciparum isolates. thieme-connect.de Research confirms that the compound possesses activity against these resistant strains, which is a significant finding in the search for alternative antimalarial agents. thieme-connect.de Studies involving nine different patient isolates of chloroquine-resistant P. falciparum demonstrated the compound's efficacy. thieme-connect.de
The antimalarial potential of Eurycomanol 2-O-beta-D-glucopyranoside was quantified using in vitro parasite growth inhibition assays. thieme-connect.de In these laboratory tests, the compound's ability to inhibit the growth of chloroquine-resistant P. falciparum was measured, yielding 50% inhibitory concentration (IC₅₀) values ranging from 0.389 to 3.498 µM across the different isolates tested. thieme-connect.de
In studies evaluating its efficacy, the activity of this compound was compared directly with chloroquine (B1663885), a standard reference antimalarial drug. thieme-connect.de While the compound showed potent activity, the IC₅₀ values for chloroquine against the same chloroquine-resistant isolates ranged from 0.323 to 0.774 µM, indicating that chloroquine was more potent in these specific assays. thieme-connect.de
Interactive Table 1: Comparative In Vitro Antimalarial Activity
| Compound | P. falciparum Isolates | IC₅₀ Value (µM) | Source(s) |
| This compound | Chloroquine-Resistant (9) | 0.389 - 3.498 | thieme-connect.de |
| Eurycomanol | Chloroquine-Resistant (9) | 1.231 - 4.899 | thieme-connect.de |
| 13β,18-dihydroeurycomanol | Chloroquine-Resistant (9) | 0.504 - 2.343 | thieme-connect.de |
| Chloroquine (Reference) | Chloroquine-Resistant (9) | 0.323 - 0.774 | thieme-connect.de |
Modulation of Cellular Signaling Pathways
Beyond its antimalarial effects, research has explored the interaction of this compound with specific cellular signaling proteins.
This compound has been identified as an inhibitor of Rho-Kinase II (ROCK-II), a serine/threonine kinase involved in regulating smooth muscle contraction. nih.govnih.govresearchgate.net In a screening of eight compounds isolated from E. longifolia, this compound (identified as compound T8 in the study) demonstrated an inhibitory activity of 71.4 ± 2.54% against ROCK-II at a concentration of 10 μg/ml. nih.govresearchgate.net This was compared to the standard ROCK-II inhibitor, Y-27632, which showed 89.9 ± 0.42% inhibition at the same concentration. nih.govresearchgate.net
Interactive Table 2: ROCK-II Inhibition by E. longifolia Isolates
| Compound | Designation | % Inhibition of ROCK-II (at 10 μg/ml) | Source(s) |
| Trans-coniferyl aldehyde | T2 | 82.1 ± 0.63 | nih.govresearchgate.net |
| Eurycomanone (B114608) | T6 | 78.3 ± 0.38 | nih.govresearchgate.net |
| Scopoletin | T3 | 77.1 ± 0.11 | nih.govresearchgate.net |
| Eurycomalactone | T4 | 76.2 ± 3.53 | nih.govresearchgate.net |
| 6α-hydroxyeurycomalactone | T5 | 74.5 ± 1.27 | nih.govresearchgate.net |
| Eurycomanol | T7 | 74.1 ± 2.97 | nih.govresearchgate.net |
| This compound | T8 | 71.4 ± 2.54 | nih.govresearchgate.net |
| Stigmasterol | T1 | 60.3 ± 0.14 | nih.govresearchgate.net |
| Y-27632 (Reference Inhibitor) | N/A | 89.9 ± 0.42 | nih.govresearchgate.net |
The influence of quassinoids on key signaling pathways involved in inflammation, proliferation, and cell death, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, has been a subject of investigation. nih.govmdpi.com However, studies focusing on the aglycone form, eurycomanol, have found that it does not inhibit these specific pathways. nih.govmdpi.comexlibrisgroup.com Specifically, research demonstrated that while the related compound eurycomanone inhibited NF-κB signaling by preventing the phosphorylation of its inhibitor, IκBα, treatment with eurycomanol had no such effect. nih.govmdpi.com Further investigation showed that eurycomanol also does not inhibit MAPK signaling. nih.govexlibrisgroup.com The differential activity is suggested to be related to structural differences between the molecules, particularly the absence of an α,β-unsaturated ketone in eurycomanol. nih.govmdpi.com
Investigations in Animal Models (Mechanistic Studies)
This compound is recognized as a significant quassinoid constituent of Eurycoma longifolia Jack, a plant traditionally used to enhance male reproductive health and virility. nih.govpnrjournal.comnih.govresearchgate.net Scientific investigations into the plant's extracts have shown that its constituent quassinoids are linked to its testosterone-boosting effects. nih.gov Studies using standardized E. longifolia extracts on mouse Leydig cells have demonstrated an increase in testosterone (B1683101) production. nih.gove-jkfn.org However, specific mechanistic studies focusing solely on the direct action of isolated this compound on Leydig cell activity and the androgen biosynthesis pathway were not identified in the reviewed literature.
One study investigating potential mechanisms for managing erectile dysfunction identified this compound as an inhibitor of Rho-kinase II (ROCK-II). nih.gov In this investigation, at a concentration of 10 µg/ml, the compound exhibited a 71.4% inhibition of ROCK-II activity. nih.gov
This compound is a known component of Eurycoma longifolia, a plant whose extracts have been studied for their potential health benefits. pnrjournal.com Animal model research using the powdered root of E. longifolia has demonstrated significant antihyperglycemic activity in diabetic mice. nih.govnih.govresearchgate.net These studies observed a reduction in blood glucose and HbA1c levels. nih.gov The proposed mechanisms for the whole extract include an improvement in pancreatic beta-cell number and performance, leading to enhanced insulin (B600854) secretion. nih.govnih.govresearchgate.net Furthermore, studies on the plant's leaf extract also showed a reduction in blood glucose levels in a diabetic rat model. phcogj.comphcogj.com Despite these findings for the crude extracts, specific mechanistic studies detailing the direct role or potential antihyperglycemic mechanisms of isolated this compound have not been found in the existing literature.
The roots of Eurycoma longifolia are rich in various bioactive compounds, including quassinoids and alkaloids, which are considered the major anti-inflammatory principles of the plant. acs.org Mechanistic studies on the plant's extracts reveal that these constituents exert anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. acs.orgnih.gov The suppression of NF-κB translocation to the nucleus by the extract leads to a reduction in the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov
In addition to anti-inflammatory effects, extracts of E. longifolia containing these constituents have demonstrated notable antioxidant properties. pnrjournal.comresearchgate.net Research has shown that the plant contains antioxidant enzymes such as superoxide (B77818) dismutase (SOD), which can interfere with harmful free radical reactions. pnrjournal.com The antioxidant capacity has been confirmed through assays showing significant free radical scavenging activity, which increases in a dose-dependent manner. researchgate.net
In Vitro Cytotoxicity and Antiproliferative Studies on Cell Lines
Within the scope of the reviewed scientific literature, no in vitro studies were identified that specifically investigated the cytotoxic or antiproliferative effects of isolated this compound on the Jurkat or K562 human leukemia cell lines. Research has been conducted on its aglycone form, eurycomanol, and other related quassinoids, but specific data for the glucopyranoside derivative in this context is not available. nih.govmdpi.com
Direct comparative studies detailing the cellular effects of this compound against its related quassinoids are limited. However, a key study evaluated and compared the in vitro Rho-kinase II (ROCK-II) inhibitory potential of eight different compounds isolated from an aqueous extract of Eurycoma longifolia. nih.gov This analysis included this compound and its related quassinoids, eurycomanone and eurycomanol, providing a basis for comparison of one specific cellular mechanism.
The results, measured at a concentration of 10 µg/ml, showed that this compound possessed moderate inhibitory activity against ROCK-II. nih.gov Its effect was comparable to that of eurycomanol and several other quassinoids, though less potent than the most active compounds identified in the study, such as trans-coniferyl aldehyde and eurycomanone. nih.gov
| Compound | Maximum Inhibition of ROCK-II (%) at 10 µg/ml | Reference |
|---|---|---|
| trans-coniferyl aldehyde | 82.1 | nih.gov |
| Eurycomanone | 78.3 | nih.gov |
| Scopoletin | 77.1 | nih.gov |
| Eurycomalactone | 76.2 | nih.gov |
| 6α-hydroxyeurycomalactone | 74.5 | nih.gov |
| Eurycomanol | 74.1 | nih.gov |
| This compound | 71.4 | nih.gov |
| Stigmasterol | 60.3 | nih.gov |
Structure Activity Relationship Sar Studies
Influence of Glycosylation on Biological Activity
Glycosylation, the enzymatic process that attaches carbohydrate moieties (glycans) to other molecules, is a significant factor in determining the bioactivity of natural products. researchgate.netnih.gov In the case of eurycomanol (B128926) 2-O-beta-D-glucopyranoside, the addition of a glucose unit to the eurycomanol aglycone at the C-2 position has a profound impact on its biological profile.
Generally, glycosylation can alter a compound's properties such as water solubility, stability, and bioavailability. researchgate.net For many flavonoids and other natural compounds, the addition of a sugar moiety can lead to decreased toxicity and modified biological activity compared to the aglycone form. researchgate.netbeilstein-archives.org Research on eurycomanol and its glycoside aligns with this principle. Studies have shown that the glycosylation of eurycomanol to form eurycomanol 2-O-beta-D-glucopyranoside drastically reduces its cytotoxicity. nih.gov This suggests that the bulky and polar glucose group may hinder the molecule's ability to interact with cellular targets responsible for toxicity. While specific research on the bioavailability of this compound is limited, in many other natural glycosides, the sugar portion influences absorption and metabolism pathways. nih.govnih.gov
Comparative Analysis with Aglycone (Eurycomanol) and Related Quassinoids (e.g., Eurycomanone)
To understand the specific contribution of the glycosyl group and other structural features, it is essential to compare the bioactivity of this compound with its aglycone, eurycomanol, and the structurally similar quassinoid, eurycomanone (B114608). Eurycomanone and eurycomanol differ primarily at the C-2 position, where eurycomanone has a ketone group and eurycomanol has a hydroxyl group. mdpi.com
Studies consistently demonstrate that eurycomanone is the most potent of the three compounds across several biological assays, including cytotoxic and antiplasmodial activities. nih.govmdpi.comresearchgate.net Eurycomanol is significantly less active than eurycomanone, and the glycosylated form, this compound, is markedly the least active. nih.gov
For instance, in a toxicity study using brine shrimp, eurycomanone was identified as the most toxic component isolated from Eurycoma longifolia. In comparison, eurycomanol was 33 times less toxic, and eurycomanol-2-O-beta-glucopyranoside was over 100 times less toxic than eurycomanone. nih.gov Similarly, in studies on human leukemia cells (K562 and Jurkat), eurycomanone showed significantly higher cytotoxicity than eurycomanol. mdpi.com Eurycomanone was also found to be a more potent inhibitor of NF-κB signaling compared to eurycomanol. mdpi.com
In the context of anti-malarial research, eurycomanone displays strong antiplasmodial activity against Plasmodium falciparum, whereas eurycomanol is considered a less potent compound. researchgate.netnih.gov Although eurycomanol-2-O-beta-D-glucopyranoside has been isolated as an antimalarial component of Eurycoma longifolia, its activity is substantially lower than that of eurycomanone. researchgate.netmedchemexpress.comnih.gov
Table 1: Comparative Biological Activity of this compound and Related Quassinoids
| Compound | Bioactivity | Key Findings | Reference |
|---|---|---|---|
| Eurycomanone | Cytotoxicity (Brine Shrimp) | Most toxic component. | nih.gov |
| Cytotoxicity (K562 Leukemia Cells, IC50 at 72h) | 5.7 µM | mdpi.com | |
| Antiplasmodial Activity | High activity, more potent than chloroquine (B1663885) in some strains. | researchgate.net | |
| Eurycomanol | Cytotoxicity (Brine Shrimp) | 33 times less toxic than eurycomanone. | nih.gov |
| Cytotoxicity (K562 Leukemia Cells, IC50 at 72h) | 46.4 µM | mdpi.com | |
| Antiplasmodial Activity | Less potent than eurycomanone. | researchgate.netnih.gov | |
| This compound | Cytotoxicity (Brine Shrimp) | >100 times less toxic than eurycomanone. | nih.gov |
| Antiplasmodial Activity | Identified as an antimalarial component, but activity is lower than eurycomanone. | medchemexpress.comnih.gov |
Identification of Key Structural Features for Specific Bioactivities
SAR studies on quassinoids from Eurycoma longifolia have identified several structural motifs that are critical for their biological activity, particularly cytotoxicity and antiplasmodial effects. nih.gov
The features contributing to higher toxicity and activity include:
An α,β-unsaturated ketone in ring A: This feature is present in eurycomanone but not in eurycomanol or its glycoside. The double bond conjugated with the ketone is a reactive Michael acceptor, which can form covalent bonds with biological nucleophiles like cysteine residues in proteins, potentially explaining its higher potency and its ability to inhibit NF-κB signaling. nih.govmdpi.com
An exomethylene function at C-13: This reactive group is another feature associated with increased cytotoxicity in quassinoids. nih.gov
An oxymethylene bridge connecting C-8 and C-11 of ring C: This structural element is characteristic of many potent quassinoids and contributes to the rigid, complex ring system essential for activity. nih.gov
The dramatic drop in activity from eurycomanone to eurycomanol, and subsequently to this compound, underscores the importance of the C-2 position. The replacement of the C-2 ketone (eurycomanone) with a hydroxyl group (eurycomanol) significantly reduces activity. mdpi.com The subsequent attachment of a large, polar glucose molecule at this C-2 hydroxyl group to form this compound further diminishes activity, likely due to steric hindrance and altered electronic properties, which prevent the molecule from effectively binding to its target sites. researchgate.netnih.gov
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Profiling and Quassinoid Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the comprehensive analysis of metabolites in plant extracts. benthamopen.comnih.gov ¹H-NMR-based metabolomics can establish a standardized profile of metabolites, including eurycomanol (B128926) 2-O-beta-D-glucopyranoside, eurycomanone (B114608), and eurycomanol, from sources like Eurycoma longifolia roots. benthamopen.com This technique allows for the preliminary identification and subsequent quantification of these quassinoids. benthamopen.comnih.gov
In one study, the ¹H-NMR profiles of aqueous extracts from E. longifolia roots were used to identify primary metabolites and major quassinoids. nih.gov The limit of quantification for eurycomanol-2-O-β-D-glycopyranoside was determined to be 31.25 ppm. nih.gov Another study employing NMR metabolite fingerprinting successfully identified 15 major metabolites in E. longifolia, encompassing sugars, organic acids, fatty acids, cinnamates, and quassinoids. nih.govresearchgate.net The application of quantitative NMR (qNMR) has been shown to reliably determine the levels of various quassinoids in aqueous extracts of E. longifolia. usm.my
The versatility of NMR extends to the analysis of various sample types. For instance, NMR-based metabolomics has been applied to discriminate between E. longifolia roots from different geographical locations, with results indicating that samples from Terengganu and Perak in Malaysia contained higher amounts of eurycomanol and eurycomanol-2-O-β-D-glycopyranoside, respectively. bruker.com Furthermore, this technique has been utilized to analyze biological fluids, such as rat urine and plasma, to investigate metabolic changes and identify potential biomarkers following the administration of E. longifolia extracts. usm.mybruker.com
Chromatographic-Mass Spectrometric (LC-MS) Methods
Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the sensitive and selective analysis of quassinoids. Its coupling with various ionization techniques provides robust platforms for both qualitative and quantitative assessments.
High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS)
High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) is a widely used method for the analysis of quassinoids. A comparative study of ionization methods revealed that ESI, particularly in positive mode, is effective for the analysis of eurycomanol 2-O-beta-D-glucopyranoside and other related quassinoids. researchgate.net This technique, often used in tandem with mass spectrometry (MS/MS), allows for the selective and simultaneous detection of multiple quassinoids by monitoring specific multiple reaction monitoring (MRM) transitions of the protonated precursor ions. nih.gov The use of high-resolution mass spectrometry (HR-MS) coupled with HPLC can provide the exact mass of the molecule, enabling the determination of its molecular formula. nih.gov
High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS)
High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS) offers an alternative ionization method for the analysis of quassinoids. researchgate.net Similar to ESI, APCI can be operated in both positive and negative ion modes. researchgate.netresearchgate.net The selection between ESI and APCI often depends on the specific analytes and the matrix. For instance, eurycomanone detection in standardized water extracts has been successfully performed using an LC-MS system equipped with an APCI-ESI ionization mode. nih.gov
Quantitative Analysis of Quassinoids in Complex Matrices (e.g., Plant Extracts, Biological Samples)
The quantitative analysis of this compound and other quassinoids in complex matrices like plant extracts and biological fluids is critical for standardization and pharmacokinetic studies. researchgate.netnih.gov A validated LC-MS method was developed for the simultaneous analysis of five bioactive quassinoids, including this compound, to standardize manufactured batches of E. longifolia extract. researchgate.netcaldic.com This method demonstrated good linearity, precision, and accuracy, with limits of detection (LODs) for the quassinoids ranging from 0.03 to 0.1 μg/mL. researchgate.net
In another study, a UPLC-Q-TOF-MS method was established for the qualitative and quantitative analysis of major quassinoid diterpenoids from an E. longifolia extract, identifying a total of 32 such compounds. nih.gov For quantitative purposes, UPLC-QQQ-MS/MS was employed, showing good linearity and recovery for the four detected quassinoids. nih.gov LC-MS/MS is considered the gold standard for quantifying small molecules in biological matrices due to its robustness, high selectivity, sensitivity, and reproducibility. bioanalysis-zone.com
Below is an interactive data table summarizing the concentrations of major quassinoids found in different batches of E. longifolia extract as determined by a validated LC-MS method. researchgate.netcaldic.com
Chemometric Approaches in Quality Control and Discrimination
Chemometrics, which involves the use of mathematical and statistical methods, plays a significant role in the quality control and discrimination of herbal medicines. japsonline.com When combined with analytical techniques like NMR and chromatography, chemometrics can effectively classify and discriminate samples based on their chemical profiles. researchgate.netnih.govnih.gov
In the context of E. longifolia, chemometric techniques such as Principal Component Analysis (PCA), Cluster Analysis (CA), and Discriminant Analysis (DA) have been applied to chromatographic fingerprint datasets to evaluate the quality of root samples and commercial products. researchgate.netnih.govnih.gov One study used these methods on a dataset of 37 selected peaks from online SPE-LC analysis, successfully discriminating between root samples and finished products. researchgate.netnih.gov
NMR-based metabolomics, coupled with multivariate analyses like PCA and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), has been used to differentiate authentic E. longifolia root extracts from commercial products. nih.govresearchgate.net These analyses revealed that differences were often related to the enrichment of fatty acids and 13,21-dihydroeurycomanone (B3181808) in the authentic root. researchgate.net Furthermore, OPLS-DA has been used to identify discriminatory metabolites in E. longifolia roots from different geographical locations. nih.gov The combination of analytical data with chemometrics provides a powerful tool for ensuring the authenticity and quality of products containing this compound. japsonline.com
An interactive data table illustrating the application of chemometrics in discriminating E. longifolia samples is presented below.
Metabolic Discrimination of Eurycoma longifolia Roots from Diverse Geographical Origins
The chemical composition of Eurycoma longifolia roots, and consequently their therapeutic and commercial value, is significantly influenced by the geographical origin of the plant. Advanced analytical methodologies, particularly those based on metabolomics, have proven to be powerful tools for characterizing and discriminating E. longifolia root samples from different locations. These techniques allow for the comprehensive analysis of a wide range of metabolites, providing a chemical fingerprint that is unique to the plant's geographical source. This section explores the key research findings on the metabolic discrimination of E. longifolia roots from various geographical origins, with a focus on the role of this compound and other significant chemical markers.
Metabolomic studies employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) have been instrumental in identifying the chemical variations among E. longifolia roots collected from different regions. nih.govnih.gov These variations are often attributed to differences in environmental factors such as soil composition, climate, and altitude, which impact the plant's secondary metabolism.
A key area of investigation has been the comparative analysis of E. longifolia roots from different states in Malaysia, a primary native growing region for the plant. Research has demonstrated that the metabolic profiles of roots from Perak, Selangor, Kedah, and Terengganu exhibit distinct differences. nih.gov Similarly, studies have highlighted the metabolic distinctions between roots sourced from Perak and Pahang. nih.gov
Detailed Research Findings
A pivotal study utilizing 1H-NMR spectroscopy for the metabolic discrimination of E. longifolia roots from the Malaysian states of Perak, Selangor, Kedah, and Terengganu identified several key metabolites that varied significantly among the locations. nih.gov Among the quassinoids, which are a major class of bioactive compounds in E. longifolia, This compound was found to be a significant discriminatory metabolite. nih.gov The research revealed that samples from Perak contained a notably higher concentration of this compound compared to those from the other regions. nih.gov In contrast, samples from Terengganu were characterized by a higher content of eurycomanol. nih.gov
These findings underscore the importance of geographical origin as a critical factor influencing the chemical makeup of E. longifolia roots. The variations in the levels of key bioactive compounds, including this compound, have significant implications for the standardization and quality control of E. longifolia herbal products.
Data on Metabolite Variation by Geographical Origin
The following tables summarize the observed variations in key metabolites in Eurycoma longifolia roots from different geographical locations based on the referenced studies.
Table 1: Discriminatory Metabolites in E. longifolia Roots from Different Malaysian States (1H-NMR Analysis)
| Metabolite | Perak | Selangor | Kedah | Terengganu |
| This compound | High | Low | Low | Low |
| Eurycomanol | Low | Low | Low | High |
| Choline | Differentiated | Differentiated | Differentiated | Differentiated |
| Lactic Acid | Differentiated | Differentiated | Differentiated | Differentiated |
| Succinic Acid | Differentiated | Differentiated | Differentiated | Differentiated |
| Source: Ebrahimi et al., 2017. nih.gov Note: "Differentiated" indicates that the levels of these metabolites were found to be statistically different among the regions, contributing to their discrimination. |
Table 2: Unique Metabolites in E. longifolia Roots from Perak and Pahang (LC-MS/MS Analysis)
| Metabolite | Perak | Pahang |
| 3,4ɛ-dihydroeurycomanone | Not Detected | Detected |
| Eurylene | Not Detected | Detected |
| Canthin-6-one-3N-oxide | Detected | Not Detected |
| Source: Chua et al., 2011. nih.gov |
Biosynthesis and Synthetic Considerations
Proposed Biosynthetic Pathways within Eurycoma longifolia
The biosynthesis of Eurycomanol (B128926) 2-O-beta-D-glucopyranoside is a complex process rooted in the broader terpenoid biosynthesis pathway. Quassinoids, the class of compounds to which eurycomanol belongs, are highly degraded triterpenoids. While the complete pathway for eurycomanol and its glycoside has not been fully elucidated, transcriptome analysis of E. longifolia roots provides significant insights.
The proposed pathway begins with the 'terpenoid backbone biosynthesis'. Through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, precursor molecules are synthesized and eventually lead to the formation of a C20 quassinoid skeleton. Key enzymes such as cytochrome P450s are believed to play a crucial role in the extensive oxidation and rearrangement reactions that modify the triterpenoid (B12794562) precursor into the characteristic quassinoid structure.
Further enzymatic modifications lead to the formation of eurycomanol. The final step in the biosynthesis of the target compound is a glycosylation reaction. Here, a glucose molecule is attached to the eurycomanol aglycone at the C-2 position via a beta-glycosidic bond, a reaction catalyzed by a specific UDP-dependent glycosyltransferase (UGT). This results in the formation of Eurycomanol 2-O-beta-D-glucopyranoside. The presence of a suite of related quassinoids, such as eurycomanone (B114608), eurycomanol, and 13,21-dihydroeurycomanone (B3181808), within the plant suggests a branched pathway with shared intermediates. nih.govresearchgate.net
Strategies for Semi-Synthesis and Chemical Derivatization
The structural complexity of this compound makes its total chemical synthesis challenging. Therefore, efforts have focused on semi-synthesis and chemical derivatization from more abundant, naturally occurring precursors found in E. longifolia. nih.gov Eurycomanone, often the most abundant quassinoid in the plant's roots, is a key starting material. mdpi.com
A primary strategy involves the chemical reduction of eurycomanone to form eurycomanol. mdpi.com This transformation targets the α,β-unsaturated ketone functional group in eurycomanone. The subsequent step is the selective glycosylation of eurycomanol at the 2-hydroxyl group to yield this compound. This requires protective group chemistry to prevent the reaction at other hydroxyl groups present on the eurycomanol molecule, followed by the introduction of the glucose moiety and subsequent deprotection.
These derivatization strategies are not only for synthesis but also for creating novel analogues for structure-activity relationship (SAR) studies. By modifying the core quassinoid structure or the attached sugar, researchers can investigate how these changes affect biological activity.
Biotechnological Approaches for Enhanced Production
The increasing demand for E. longifolia and its bioactive compounds has led to the exploration of biotechnological methods to ensure a sustainable and enhanced supply, independent of geographical and environmental constraints. nih.govnih.gov Plant tissue culture, specifically cell suspension cultures, has emerged as a promising platform for producing quassinoids. nih.govnih.gov
Researchers have successfully established cell suspension cultures of E. longifolia using Murashige and Skoog (MS) medium supplemented with plant growth regulators like naphthaleneacetic acid (NAA) and kinetin (B1673648) (KIN). nih.govresearchgate.net These cultures have been shown to produce eurycomanone, a direct precursor to eurycomanol. nih.gov
To further boost the yield of these compounds, a technique known as elicitation is employed. Elicitors are compounds that trigger defense responses in plant cells, often leading to an increased production of secondary metabolites. Studies have shown that applying elicitors such as methyl jasmonate (MeJA), yeast extract (YE), and salicylic (B10762653) acid (SA) to E. longifolia cell cultures can significantly enhance the accumulation of eurycomanone. researchgate.netkspbtjpb.org For instance, one study reported that treating cell cultures with 20 µM of MeJA resulted in an eurycomanone yield of 17.36 mg/g dry weight, which was approximately ten times higher than in untreated cells. researchgate.netkspbtjpb.org By optimizing culture conditions and elicitation strategies, it is possible to significantly increase the production of key quassinoid precursors, thereby providing a scalable and controlled source for obtaining this compound. nih.gov
Future Research Directions and Translational Potential
Elucidation of Novel Molecular Targets and Signaling Pathways
A significant area for future research lies in the precise identification of the molecular targets and signaling pathways modulated by eurycomanol (B128926) 2-O-beta-D-glucopyranoside. Currently, much of the mechanistic understanding is inferred from studies on its aglycone, eurycomanol, and the more extensively studied quassinoid, eurycomanone (B114608).
Research has shown that while eurycomanone inhibits the NF-κB signaling pathway by preventing the phosphorylation of IκBα and also affects the MAPK pathway, eurycomanol does not exhibit these same inhibitory effects. medchemexpress.comorscience.runih.govnih.govmdpi.com This crucial difference underscores that the bioactivity of eurycomanol, and by extension its glucoside, likely proceeds through different molecular pathways that are yet to be discovered. nih.gov The presence of the β-D-glucopyranoside moiety on eurycomanol 2-O-beta-D-glucopyranoside introduces further complexity, as it can influence the compound's solubility, stability, and interaction with cellular targets.
Future investigations should, therefore, aim to:
Identify specific protein targets: Employ techniques such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays (CETSA) to identify the direct binding partners of this compound within the cell.
Profile pathway modulation: Utilize transcriptomics and proteomics to obtain an unbiased view of the global changes in gene and protein expression in response to treatment with the compound. This can reveal novel signaling cascades affected by its presence.
Investigate potential for antimalarial action: The compound has been noted for its potential in antimalarial research, a common trait among quassinoids. medchemexpress.com Future studies should explore its specific mechanism of action against Plasmodium falciparum, including potential targets like those in the parasite's developmental stages.
A comparative analysis of the signaling pathways affected by eurycomanol and its glucoside versus eurycomanone could provide valuable insights into the structure-activity relationships of these quassinoids.
Advanced In Vivo Preclinical Models for Mechanistic Validation
While preliminary in vitro studies provide a foundational understanding, the translation of these findings into clinical applications requires robust validation in advanced preclinical models. To date, specific in vivo studies focusing exclusively on this compound are scarce. Research on related compounds, such as eurycomanone, has utilized rat models to investigate effects on spermatogenesis and bioavailability. researchgate.netresearchgate.net
Future preclinical research on this compound should incorporate more sophisticated models to validate its therapeutic potential and elucidate its mechanisms of action in a physiological context. This includes:
Patient-derived xenograft (PDX) models: For potential anticancer applications, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more accurate prediction of clinical efficacy than traditional cell line-derived xenografts.
Transgenic disease models: The use of genetically engineered mouse models that mimic human diseases, such as specific cancers or inflammatory conditions, will be crucial for understanding the compound's therapeutic effects on disease-specific pathways.
Humanized mouse models: For investigating immunomodulatory effects, mouse models with a reconstituted human immune system can offer critical insights into how the compound interacts with human immune cells.
These advanced models will be instrumental in validating the targets and pathways identified in in vitro studies and in providing a clearer picture of the compound's potential for clinical translation.
Chemoinformatics and Computational Approaches for Drug Design
Chemoinformatics and computational chemistry offer powerful tools to accelerate the drug discovery and development process for natural products like this compound. These approaches can aid in identifying potential molecular targets, predicting bioactivity, and optimizing the compound's structure for improved efficacy and pharmacokinetic properties.
A recent computational study on twelve quassinoids from Eurycoma longifolia demonstrated their potential as dihydrofolate reductase (DHFR) inhibitors, a key target for some anticancer and antimalarial drugs. orscience.runih.govresearchgate.net Although this compound was not among the compounds specifically analyzed in that study, it highlights a promising avenue for future research.
Future computational efforts should focus on:
Molecular docking and virtual screening: Docking simulations can be performed to screen large libraries of known protein structures to identify potential binding targets for this compound. This can help prioritize experimental validation.
Quantitative Structure-Activity Relationship (QSAR) studies: By building QSAR models for a series of related quassinoids, it may be possible to predict the biological activity of new derivatives and guide the synthesis of more potent analogues.
ADMET prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its potential derivatives, helping to identify candidates with favorable drug-like properties early in the development process.
The integration of these in silico methods with traditional experimental approaches will be essential for unlocking the full therapeutic potential of this compound and for the rational design of novel drugs based on its unique chemical scaffold.
Q & A
Q. What methods are used to isolate and purify Eurycomanol 2-O-beta-D-glucopyranoside from Eurycoma longifolia?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation. Column chromatography with silica gel or Sephadex LH-20 is employed for preliminary fractionation. Final purification is achieved via reversed-phase HPLC using a C18 column and gradient elution with water-acetonitrile or methanol . Purity validation is confirmed by HPLC (>95% purity) and LC-MS to ensure structural integrity .
Q. How is the structural elucidation of this compound performed?
- Methodological Answer : Structural characterization combines spectroscopic techniques:
- NMR (¹H, ¹³C, 2D COSY, HSQC, HMBC) identifies the diterpenoid backbone and glucopyranoside linkage .
- High-resolution mass spectrometry (HR-MS) confirms the molecular formula (e.g., [M+H]⁺ or [M−H]⁻ ions) .
- X-ray crystallography may be used if single crystals are obtainable, though this is rare due to glycosylation complexity .
Advanced Research Questions
Q. What experimental models and designs are used to evaluate the anticancer activity of this compound?
- Methodological Answer :
- In vitro models : A549 (human lung adenocarcinoma) and H460 (non-small cell lung cancer) cell lines are treated with the compound (5–20 µg/mL) for 24–72 hours. Viability is assessed via Sulforhodamine B (SRB) assay or MTT, with IC₅₀ values calculated using nonlinear regression .
- Mechanistic studies : Flow cytometry with Annexin V/PI staining quantifies apoptosis, while cell cycle arrest (e.g., G0/G1 phase reduction) is analyzed via propidium iodide staining .
- Dose-response and time-course experiments are critical to establish efficacy windows .
Q. How do researchers resolve contradictions in reported anti-inflammatory effects between in vitro and in vivo studies?
- Methodological Answer :
- In vitro assays : COX-1/2 inhibition or TNF-α suppression in RAW 264.7 macrophages are common. Discrepancies may arise from bioavailability differences .
- In vivo validation : Chronic non-bacterial prostatitis models (e.g., xylene-induced rat auricle inflammation) are used. Oral administration (10–50 mg/kg/day) with histopathological analysis confirms anti-inflammatory efficacy .
- Pharmacokinetic studies : LC-MS/MS monitors plasma concentrations to correlate in vitro potency with in vivo exposure .
Q. What molecular mechanisms underlie the apoptotic effects of this compound in lung cancer cells?
- Methodological Answer :
- Pathway analysis : Western blotting detects caspase-3/9 activation and PARP cleavage. Downregulation of Bcl-2 and upregulation of Bax/Bak are indicative of mitochondrial apoptosis .
- Transcriptomic profiling : RNA-seq or qRT-PCR identifies dysregulated apoptosis-related genes (e.g., p53, Fas/CD95) .
- Functional assays : siRNA knockdown of pro-apoptotic genes (e.g., caspase-3) rescues cell viability, confirming mechanism .
Q. How is the compound’s stability and purity ensured during pharmacological studies?
- Methodological Answer :
- Stability testing : Accelerated degradation studies under varying pH (3–9), temperature (4–40°C), and light exposure assess compound integrity over time .
- Analytical validation : LC-MS/MS quantifies degradation products, while NMR ensures no structural changes post-storage .
- Batch consistency : Multiple isolation batches are compared via HPLC chromatograms to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
